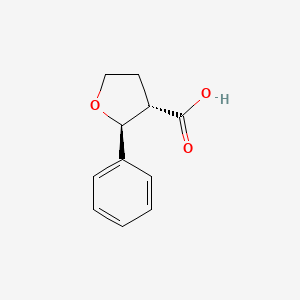

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure characterized by a tetrahydrofuran ring substituted with a phenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound, such as a β-ketoester, using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, to catalyze the asymmetric reduction of 2-chloro-β-ketoesters. This method is environmentally friendly and suitable for large-scale production due to its high yield and substrate universality .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Recent studies have demonstrated that (2S,3S)-2-phenyltetrahydrofuran-3-carboxylic acid exhibits potent anti-inflammatory effects. In vitro assays have shown that derivatives of this compound inhibit cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX), which are critical mediators in inflammatory processes.

- Case Study : A study evaluated a series of synthesized compounds related to this compound, revealing IC50 values for COX-1 and COX-2 inhibition as low as 0.18 µM for the most effective derivatives. Compounds FM10 and FM12 showed significant anti-inflammatory activity in vivo models, indicating their potential as therapeutic agents for inflammatory diseases .

Analgesic Effects

In addition to anti-inflammatory properties, compounds derived from this compound have been investigated for analgesic effects.

- Data Table: Analgesic Activity of Derivatives

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Analgesic Activity |

|---|---|---|---|

| FM4 | 0.74 | 0.69 | Potent |

| FM10 | 0.69 | 0.18 | Very Potent |

| FM12 | 0.18 | 0.18 | Very Potent |

These findings suggest that the compound can serve as an effective analgesic agent, potentially offering alternatives to traditional pain management therapies .

Mechanistic Insights

The mechanism of action for this compound involves binding to the active sites of COX enzymes and inhibiting their activity, thus reducing the synthesis of pro-inflammatory mediators like prostaglandins. Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, highlighting the importance of stereochemistry in their efficacy .

Mecanismo De Acción

The mechanism of action of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R)-3-alkylglutamates: These compounds share a similar tetrahydrofuran ring structure but differ in the substitution pattern.

(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid: This compound has a similar phenyl group but differs in the presence of bromine atoms.

(2S,3S)-Tartaric acid: Shares the same stereochemistry but has a different functional group arrangement.

Uniqueness

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group on the tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Actividad Biológica

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory, analgesic, and antioxidant contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- CAS Number : 1808784-86-2

Synthesis and Structural Confirmation

The synthesis of this compound involves several steps that typically include the formation of tetrahydrofuran derivatives followed by carboxylation. Structural confirmation is achieved through techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays have shown IC50 values indicating potent inhibition:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| (2S,3S)-2-PHTCA | 0.74 | 0.69 |

| FM10 | 0.69 | 0.18 |

| FM12 | 0.18 | 0.18 |

These results suggest that the compound may serve as a viable candidate for developing anti-inflammatory medications .

Analgesic Effects

In vivo studies have further confirmed the analgesic effects of this compound. Experimental models using carrageenan-induced paw edema have shown that the compound significantly reduces pain response in treated animals compared to controls .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The compound exhibits a strong capacity to scavenge free radicals, contributing to its protective effects against oxidative stress. This activity is crucial for its potential therapeutic applications in diseases linked to oxidative damage .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in inflammatory pathways. These studies indicate favorable binding affinities and interactions that correlate with the observed biological activities .

Case Studies and Research Findings

- Case Study on In Vivo Efficacy :

- A study demonstrated that administration of this compound in a rodent model resulted in significant reductions in inflammatory markers compared to untreated groups.

- Comparative Analysis :

Propiedades

Número CAS |

1807888-00-1 |

|---|---|

Fórmula molecular |

C11H12O3 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

(2S,3S)-2-phenyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 |

Clave InChI |

BFRVALJPWDJRTR-VHSXEESVSA-N |

SMILES isomérico |

C1CO[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |

SMILES canónico |

C1COC(C1C(=O)O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.